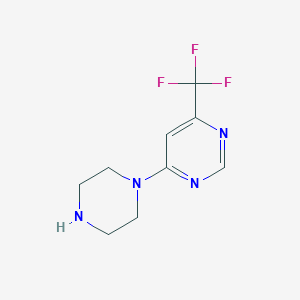

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-5-8(15-6-14-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKHOCPDMXKZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680951 | |

| Record name | 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845616-55-9 | |

| Record name | 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the profound effects that trifluoromethyl substitution has on the core physicochemical properties of pyrimidine-based compounds. We will explore the causality behind the observed changes in electronic distribution, basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability. This document is designed to serve as a technical resource, offering not only theoretical insights but also detailed, field-proven experimental protocols for the accurate characterization of these critical drug-like properties.

The Strategic Imperative of Trifluoromethylation in Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold, forming the core of numerous biologically active molecules, including several approved drugs.[1] The introduction of a trifluoromethyl (CF₃) group is a widely employed strategy to modulate the properties of these scaffolds for enhanced therapeutic potential.[2][3][4] This is not merely an act of substitution but a calculated design choice aimed at optimizing a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The unique electronic properties of the CF₃ group—stemming from the high electronegativity of fluorine atoms—allow it to act as a powerful modulator of a molecule's behavior in a biological system.[5][6] Key benefits frequently observed include improved metabolic stability, fine-tuned basicity for optimal target engagement, and enhanced membrane permeability.[7][8]

Core Physicochemical Properties Modulated by Trifluoromethylation

Electronic Effects: A Potent Inductive Withdrawal

The CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[5] Its effect is primarily driven by the strong inductive (-I) effect of the three fluorine atoms. This potent electron withdrawal significantly lowers the electron density of the attached pyrimidine ring. This perturbation of the electronic landscape has direct consequences on the molecule's reactivity, intermolecular interactions, and, most critically, its basicity.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Initial Bioactivity Screening of Novel Piperazinylpyrimidine Compounds

<

Introduction

The piperazinylpyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly in oncology.[1][2] Derivatives of this core structure have demonstrated a wide range of biological activities, frequently associated with the inhibition of protein kinases that are critical regulators of cell signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making piperazinylpyrimidine compounds a focal point of intensive drug discovery efforts.[1][3]

This in-depth technical guide provides a comprehensive framework for the initial bioactivity screening of novel piperazinylpyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each stage of the screening cascade. Our approach is structured to efficiently identify and characterize promising lead compounds, beginning with broad cytotoxicity screening and progressively narrowing the focus to specific molecular targets and off-target liabilities.

The screening funnel is a critical concept in early drug discovery.[4][5] It begins with a large number of compounds and, through a series of increasingly stringent assays, identifies a small number of high-quality candidates for further development. This guide will walk you through a typical screening cascade, from initial high-throughput screens to more detailed mechanistic studies.

Part 1: Primary Screening - Assessing General Cytotoxicity

The initial step in evaluating a new chemical entity (NCE) is to determine its general cytotoxic effect on cancer cells.[6] This provides a first indication of anti-proliferative activity and helps to prioritize compounds for further investigation. A variety of in vitro assays are available for this purpose, each with its own advantages and limitations.[7][8][9]

Causality Behind Experimental Choices: Why Start with Cytotoxicity?

Beginning with a broad cytotoxicity screen is a cost-effective and efficient way to triage a library of novel compounds.[10] It allows for the rapid identification of molecules that have a biological effect, without the need for prior knowledge of their specific molecular target. This approach is particularly well-suited for screening novel scaffolds like piperazinylpyrimidines, where the precise mechanism of action may not yet be elucidated.

Foundational In Vitro Assays for Cell Viability

Several robust and well-validated assays are commonly used to measure cell viability and proliferation.[7][11][12] These assays are typically colorimetric or luminescent and are amenable to high-throughput screening (HTS) formats.[10][13]

1.2.1 Tetrazolium Reduction Assays (MTT and XTT)

-

Principle: These assays measure the metabolic activity of viable cells.[11][12][14] Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[11][15] The amount of formazan produced is directly proportional to the number of viable cells.[12][13]

-

Key Difference: The formazan product of MTT is insoluble and requires a solubilization step, while the XTT product is water-soluble, simplifying the assay protocol.[11][15]

1.2.2 ATP-Based Luminescence Assays

-

Principle: These assays quantify the amount of ATP present, which is a marker of metabolically active cells.[9][10] In the presence of luciferase, ATP is converted to light, and the luminescent signal is proportional to the number of viable cells.

Experimental Protocol: XTT Cell Viability Assay

This protocol provides a detailed, step-by-step methodology for performing an XTT assay, a common choice for initial cytotoxicity screening.[13][14][15]

| Step | Procedure | Rationale |

| 1 | Cell Seeding | Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a predetermined optimal density and allow them to adhere overnight. |

| 2 | Compound Treatment | Prepare serial dilutions of the piperazinylpyrimidine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours). |

| 3 | XTT Reagent Preparation and Addition | Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent. Add the mixture to each well. |

| 4 | Incubation | Incubate the plate for 2-4 hours at 37°C in a humidified incubator. |

| 5 | Data Acquisition | Measure the absorbance of the samples in a microplate spectrophotometer at a wavelength of 450-500 nm. |

Data Presentation and Interpretation

The results of the primary cytotoxicity screen are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) |

| PP-001 | 5.2 | 7.8 |

| PP-002 | > 100 | > 100 |

| PP-003 | 1.5 | 2.3 |

| Positive Control (Doxorubicin) | 0.1 | 0.08 |

Interpretation: Compounds with lower IC50 values are considered more potent. In the example above, PP-003 is the most potent compound and would be prioritized for further investigation. PP-002 shows little to no activity and would likely be deprioritized.

Part 2: Secondary Screening - Target Deconvolution and Selectivity Profiling

Compounds that demonstrate significant cytotoxic activity in the primary screen are advanced to secondary screening. The goal of this stage is to identify the specific molecular target(s) of the active compounds and to assess their selectivity. Given that many piperazinylpyrimidine derivatives are known to target protein kinases, a logical next step is to perform kinome-wide profiling.[1]

The Rationale for Kinome Profiling

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.[1][3] Kinome profiling provides a broad overview of a compound's activity against a large panel of kinases, allowing for the rapid identification of on-target and off-target interactions.[16][17][18] This information is crucial for understanding the compound's mechanism of action and for predicting potential side effects.[19][20]

Methodologies for Kinase Inhibition Assays

Several platforms are available for large-scale kinase profiling, each with its own advantages.[21][22][23][24] These services are often outsourced to specialized contract research organizations (CROs).[16][18][25]

-

Radiometric Assays: These are considered the "gold standard" and directly measure the incorporation of a radiolabeled phosphate group onto a substrate.

-

Luminescence-Based Assays: These assays measure the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[22]

-

Competition Binding Assays: These assays measure the ability of a compound to displace a known ligand from the kinase active site.[16]

Experimental Workflow: Kinome Scan

The following diagram illustrates a typical workflow for a kinome-wide profiling experiment.

Caption: A streamlined workflow for initial kinase selectivity profiling.

Data Presentation: Kinase Inhibition Profile

The results of a kinome scan are often presented as a percentage of inhibition at a single compound concentration (e.g., 10 µM). This allows for a broad overview of the compound's selectivity.

| Kinase Target | % Inhibition (at 10 µM PP-003) |

| PDGFRα | 95% |

| c-KIT | 88% |

| VEGFR2 | 85% |

| EGFR | 15% |

| CDK2 | 5% |

Interpretation: The data suggests that PP-003 is a potent inhibitor of PDGFRα, c-KIT, and VEGFR2, with much weaker activity against EGFR and CDK2. This indicates a selective profile for this compound.

Part 3: Preliminary ADME/Tox Profiling

In parallel with target identification and selectivity profiling, it is essential to conduct preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.[26][27][28][29] These in vitro assays provide early insights into the drug-like properties of the compounds and help to identify potential liabilities that could hinder their development.[30]

Rationale for Early ADME/Tox Assessment

Poor pharmacokinetic properties and unforeseen toxicity are major causes of drug candidate failure in later stages of development.[30] By assessing these properties early, researchers can prioritize compounds with more favorable profiles and identify potential issues that may need to be addressed through medicinal chemistry optimization.[4]

Key In Vitro ADME/Tox Assays

A standard panel of in vitro ADME/Tox assays is typically run at this stage.[26][27][28]

-

Metabolic Stability: This assay measures the rate at which a compound is metabolized by liver microsomes or hepatocytes.[30]

-

CYP450 Inhibition: This assay assesses the potential of a compound to inhibit major cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.[27]

-

Plasma Protein Binding: This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach its target.

-

hERG Inhibition: This assay evaluates the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac toxicity.[26]

Experimental Protocol: Microsomal Stability Assay

| Step | Procedure | Rationale |

| 1 | Compound Incubation | Incubate the test compound at a fixed concentration with liver microsomes (human, rat) and NADPH (a cofactor for CYP450 enzymes) at 37°C. |

| 2 | Time Points | Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). |

| 3 | Reaction Quenching | The reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile). |

| 4 | Analysis | The concentration of the remaining parent compound is quantified by LC-MS/MS. |

| 5 | Data Analysis | The rate of disappearance of the compound is used to calculate its intrinsic clearance. |

Data Presentation: Summary of ADME/Tox Properties

| Parameter | PP-001 | PP-003 |

| Microsomal Stability (t½, min) | > 60 | 45 |

| CYP3A4 Inhibition (IC50, µM) | > 50 | 25 |

| Plasma Protein Binding (%) | 95% | 98% |

| hERG Inhibition (IC50, µM) | > 30 | > 30 |

Interpretation: Both compounds exhibit good metabolic stability and low potential for hERG inhibition. PP-003 shows moderate inhibition of CYP3A4, which may need to be monitored. Both compounds are highly protein-bound.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically grounded approach to the initial bioactivity screening of novel piperazinylpyrimidine compounds. By following this screening cascade, researchers can efficiently identify and characterize promising lead candidates for further development. The process begins with a broad assessment of cytotoxicity, followed by more focused studies to elucidate the mechanism of action and assess drug-like properties.

The data generated from this initial screening phase is critical for making informed decisions about which compounds to advance to the next stage of the drug discovery process, which typically involves lead optimization and in vivo efficacy studies.[4][5]

The following diagram illustrates the overall screening cascade described in this guide.

Caption: A comprehensive screening cascade for novel piperazinylpyrimidine compounds.

References

- 1. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. noblelifesci.com [noblelifesci.com]

- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]

- 14. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 15. biotium.com [biotium.com]

- 16. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 17. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. assayquant.com [assayquant.com]

- 24. researchgate.net [researchgate.net]

- 25. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 26. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. criver.com [criver.com]

- 28. In vitro screening for evaluation of drugs ADMET properties | PPTX [slideshare.net]

- 29. agilent.com [agilent.com]

- 30. labs.iqvia.com [labs.iqvia.com]

CAS number and molecular structure of 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern drug discovery. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and delve into the strategic rationale for its application in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics. We will cover its synthesis via Nucleophilic Aromatic Substitution (SNAr), the distinct roles of its constituent moieties (pyrimidine, piperazine, and trifluoromethyl), and essential safety and handling protocols.

Introduction to a Privileged Scaffold

In the landscape of medicinal chemistry, pyrimidine derivatives represent a "privileged scaffold," a molecular framework that is recurrently found in a multitude of clinically successful drugs.[1][2][3] Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and their metabolic stability. The compound this compound is a prime example of a highly functionalized pyrimidine intermediate, strategically designed for utility in pharmaceutical development.

This molecule is composed of three key structural motifs, each imparting critical properties:

-

The Pyrimidine Core: An electron-deficient aromatic heterocycle that serves as a rigid and versatile anchor for positioning other functional groups.[3]

-

The Trifluoromethyl (CF3) Group: A powerful bioisostere for a methyl group, the CF3 moiety significantly enhances metabolic stability, increases lipophilicity, and can modulate the pKa of nearby functional groups, often improving target binding affinity.[4]

-

The Piperazine Moiety: A common functional group in CNS-active drugs and kinase inhibitors, the piperazine ring improves aqueous solubility and provides a secondary amine (NH) that serves as a convenient synthetic handle for further molecular elaboration.[5][6][7]

The convergence of these three components makes this compound a high-value intermediate for constructing complex lead compounds, particularly in oncology and immunology research.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 845616-55-9 | [8] |

| Molecular Formula | C₉H₁₁F₃N₄ | [8] |

| Molecular Weight | 232.21 g/mol | [8] |

| IUPAC Name | 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

| Appearance | Typically an off-white to pale yellow solid | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. The piperazine moiety imparts some aqueous solubility, especially under acidic conditions. |

Below is a 2D representation of the molecular structure.

Caption: 2D Molecular Structure.

Synthesis and Manufacturing Pathway

The most direct and industrially scalable synthesis for this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is efficient due to the electron-deficient nature of the pyrimidine ring, which is further activated by the strong electron-withdrawing effect of the trifluoromethyl group.

Caption: Synthetic Workflow via SNAr.

Step-by-Step Synthesis Protocol

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-6-(trifluoromethyl)pyrimidine (1.0 eq).

-

Add a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF).

-

Add an inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as a scavenger for the HCl byproduct.

-

Add Piperazine (1.5-2.0 eq). Using an excess of piperazine helps drive the reaction to completion and can also serve as the base.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-12 hours).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

If using a water-miscible solvent like DMF, pour the mixture into water and extract with an organic solvent like ethyl acetate. If using a less miscible solvent, filter off the base and concentrate the solution.

-

Wash the combined organic layers with water and brine to remove residual base and piperazine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product with high purity.

-

Strategic Applications in Drug Discovery

The true value of this compound lies in its design as a molecular fragment for building more complex and potent drug candidates. Each component has a specific role in shaping the final molecule's pharmacological profile.

Caption: Medicinal Chemistry Logic Diagram.

-

As a Kinase Inhibitor Scaffold: The pyrimidine ring is a well-established hinge-binding motif in many kinase inhibitors. The piperazine nitrogen allows for the extension of the molecule into the solvent-exposed region of the ATP-binding pocket, where selectivity can be engineered by adding various substituents.

-

CNS Drug Development: The piperazine moiety is a common feature in drugs targeting the central nervous system. Its basic nitrogen can be protonated at physiological pH, which can be crucial for interacting with aminergic G-protein coupled receptors (GPCRs).

-

Improving Pharmacokinetics: The trifluoromethyl group is a cornerstone of modern medicinal chemistry for its ability to block metabolic attack at what would otherwise be a vulnerable methyl or methylene position. This often leads to an improved half-life and oral bioavailability of the final drug candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, guidelines can be established based on its constituent parts and related molecules.[9][10]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][11]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from air and moisture.[9]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[13]

-

Conclusion

This compound is more than just a chemical compound; it is a testament to rational drug design. By combining a versatile heterocyclic core with key functional groups known to enhance pharmacokinetic and pharmacodynamic properties, it provides a robust platform for the synthesis of next-generation therapeutics. Its straightforward synthesis and strategic design ensure its continued relevance and application in drug discovery programs aimed at treating a wide range of human diseases.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Piperazines [chemenu.com]

- 8. This compound | 845616-55-9 [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of Trifluoromethyl Pyrimidine Derivatives

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic techniques used to characterize trifluoromethyl pyrimidine derivatives. The strategic incorporation of the trifluoromethyl (-CF₃) group into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced biological activity, improved metabolic stability, and increased bioavailability.[1] This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), providing both theoretical understanding and practical protocols for the unambiguous structural elucidation of this important class of molecules.

The Indispensable Role of Spectroscopy in Drug Discovery

The journey of a drug candidate from conceptualization to clinical application is paved with rigorous analytical checkpoints. For trifluoromethyl pyrimidine derivatives, which are often designed as potent inhibitors of various biological targets like kinases, spectroscopy is not merely a characterization tool but a critical component of the discovery and development workflow.[2][3] It provides the definitive proof of structure, ensures purity, and can even offer insights into the compound's behavior in biological systems.

The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyrimidine ring, which in turn impacts the spectroscopic signatures of the molecule. Understanding these effects is paramount for accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For trifluoromethyl pyrimidine derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is typically required for complete characterization.

¹H NMR Spectroscopy

In the ¹H NMR spectra of trifluoromethyl pyrimidine derivatives, the protons on the pyrimidine ring and adjacent substituents exhibit characteristic chemical shifts. The potent electron-withdrawing effect of the -CF₃ group generally leads to a downfield shift (higher ppm values) for the ring protons. For instance, in 4-hydroxy-6-(trifluoromethyl)pyrimidine, the proton at the 2-position and the proton at the 5-position can be readily identified.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The carbon atom of the trifluoromethyl group is readily identifiable as a quartet due to coupling with the three fluorine atoms (¹J_CF). The carbons of the pyrimidine ring also exhibit characteristic shifts and can show coupling to the fluorine atoms of the -CF₃ group (²J_CF, ³J_CF), which aids in their assignment. For example, in the ¹³C NMR data of certain 5-trifluoromethyl pyrimidine derivatives, the C-CF₃ carbon appears as a quartet, providing a clear diagnostic peak.[5]

¹⁹F NMR Spectroscopy

Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is an indispensable tool. It offers a wide chemical shift range and is highly sensitive to the local electronic environment.[6] The ¹⁹F NMR spectrum of a trifluoromethyl pyrimidine derivative typically shows a singlet for the -CF₃ group, unless there are other fluorine atoms or chiral centers nearby to induce more complex splitting patterns. The chemical shift of the -CF₃ group can provide insights into the electronic nature of the pyrimidine ring and its substituents.[7] For instance, ¹⁹F NMR chemical shifts for trifluoromethyl groups on pyrimidine rings can vary, and these shifts are sensitive to the substitution pattern on the ring.[6][7]

Spectroscopic Data Summary for Representative Trifluoromethyl Pyrimidine Derivatives

The following table summarizes typical ¹H and ¹³C NMR spectroscopic data for a few representative trifluoromethyl pyrimidine derivatives, compiled from various research sources.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine | Specific proton signals can be referenced from spectral data.[4] | Specific carbon signals can be referenced from spectral data.[8] | [4][8] |

| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 8.94 (s, 1H, pyrimidine-H), 7.29 (s, 1H, pyrimidine-H), 7.06 (t, 2H), 6.62 (d, 1H), 6.42 (t, 1H), 6.38 (d, 1H), 5.40 (s, 2H, NH₂) | 171.50, 169.88, 156.13 (q), 147.42, 142.18, 122.26, 121.82 (q), 114.96, 102.48 | [5][9] |

| 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 8.96 (s, 1H, pyrimidine-H), 7.55 (s, 1H, pyrimidine-H), 6.93 (d, 2H), 6.65 (d, 2H), 5.17 (s, 2H, NH₂) | 171.41, 159.88, 156.09 (q), 147.45, 142.06, 122.17, 121.82 (q), 114.83, 105.83 | [5][9] |

| 5-(Trifluoromethyl)uracil | The molecular formula is C₅H₃F₃N₂O₂.[10] | The molecular formula is C₅H₃F₃N₂O₂.[10] | [10] |

High-Resolution Mass Spectrometry (HRMS): Unveiling Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of synthesized compounds.[1] It provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. This is particularly important in drug discovery to ensure the correct compound has been synthesized before proceeding with biological testing.

For trifluoromethyl pyrimidine derivatives, HRMS data is typically acquired using electrospray ionization (ESI), and the calculated mass is compared to the observed mass. The high accuracy of the measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.

HRMS Data for Exemplary Trifluoromethyl Pyrimidine Derivatives

| Compound | Molecular Formula | Calculated Mass ([M+H]⁺) | Found Mass ([M+H]⁺) | Source(s) |

| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | C₁₁H₉F₃N₃O | 256.06922 | 256.06922 | [5][9] |

| 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | C₁₁H₉F₃N₃O | 256.06910 | 256.06910 | [5][9] |

| 3-[2-(4-Propynoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | C₂₀H₁₅F₃N₆O₂S | 461.1002 | 461.0998 | [2] |

| 3-[2-(4-Isobutyrylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | C₂₀H₁₉F₃N₆O₂S | 465.1315 | 465.1316 | [2] |

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized, step-by-step methodology for the acquisition of NMR and HRMS data for a novel trifluoromethyl pyrimidine derivative.

NMR Data Acquisition

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified trifluoromethyl pyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including the spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a ¹⁹F NMR spectrum. This is often done without proton decoupling to observe any H-F couplings.

-

Set the spectral width to encompass the expected chemical shift range for the trifluoromethyl group.[6]

-

HRMS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[9]

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer via an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

-

Record the full scan spectrum to obtain the accurate mass of the molecular ion.

-

Visualizing Spectroscopic Principles

Diagrams can be powerful tools for understanding complex spectroscopic concepts. The following diagrams, generated using the DOT language, illustrate key principles in the analysis of trifluoromethyl pyrimidine derivatives.

Caption: Inter-nuclear coupling relationships in the NMR spectra of a trifluoromethyl pyrimidine derivative.

Caption: A generalized workflow for the HRMS analysis of a novel compound.

Conclusion: Ensuring Scientific Integrity through Rigorous Analysis

The robust and unambiguous characterization of trifluoromethyl pyrimidine derivatives is a non-negotiable aspect of modern drug discovery and development. A comprehensive analytical approach, combining ¹H, ¹³C, and ¹⁹F NMR with HRMS, provides the necessary evidence for structural confirmation and purity assessment. The principles and protocols outlined in this guide are intended to equip researchers with the knowledge to confidently interpret their spectroscopic data and make informed decisions in their quest for novel therapeutics. Adherence to these rigorous analytical standards is fundamental to ensuring the scientific integrity of the research and the ultimate safety and efficacy of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR spectrum [chemicalbook.com]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 13C NMR spectrum [chemicalbook.com]

- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 10. 5-(Trifluoromethyl)uracil | CymitQuimica [cymitquimica.com]

Exploring the Chemical Space of 6-(Trifluoromethyl)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the 6-(Trifluoromethyl)pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position of the pyrimidine ring bestows a unique combination of physicochemical properties that have proven invaluable in modern drug discovery. The high electronegativity and metabolic stability of the -CF3 group can significantly enhance a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] This guide provides an in-depth exploration of the chemical space of 6-(trifluoromethyl)pyrimidine derivatives, offering a technical overview of their synthesis, reactivity, and diverse applications in the development of novel therapeutics. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations and biological assays, and present a framework for understanding the structure-activity relationships that govern the efficacy of this privileged scaffold.

I. The Synthetic Landscape: Strategies for Assembling the 6-(Trifluoromethyl)pyrimidine Core and its Analogs

The construction and subsequent functionalization of the 6-(trifluoromethyl)pyrimidine scaffold are pivotal to exploring its chemical space. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Building the Core: Ring Formation Methodologies

A prevalent strategy for constructing the 6-(trifluoromethyl)pyrimidine core involves the cyclocondensation of a trifluoromethyl-containing three-carbon building block with a suitable dinucleophile, such as an amidine or guanidine. A common and versatile starting material is ethyl 4,4,4-trifluoroacetoacetate.

Rationale for Starting Material Selection: Ethyl 4,4,4-trifluoroacetoacetate is a readily available and highly reactive precursor. The presence of the trifluoroacetyl group activates the adjacent methylene protons, facilitating condensation reactions, while the ester functionality provides a handle for further synthetic manipulations.

A general workflow for the synthesis of a 4-hydroxy-6-(trifluoromethyl)pyrimidine intermediate is illustrated below. This intermediate serves as a versatile platform for further diversification.

Caption: General synthetic workflow for 6-(trifluoromethyl)pyrimidine core synthesis.

Key Functionalization Reactions: Diversifying the Scaffold

Once the core is assembled, a variety of chemical transformations can be employed to introduce diverse functional groups at the 2- and 4-positions of the pyrimidine ring. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.

Experimental Protocol: Nucleophilic Aromatic Substitution on a Dichlorinated Intermediate

A common strategy involves the initial conversion of the 4-hydroxy intermediate to a 2,4-dichloro-6-(trifluoromethyl)pyrimidine. The differential reactivity of the two chlorine atoms can then be exploited for sequential substitutions.

-

Chlorination:

-

To a solution of 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq) in phosphorus oxychloride (10 vol), slowly add N,N-dimethylaniline (0.2 eq) at 0 °C.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

-

-

Sequential Nucleophilic Substitution:

-

Dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add a primary or secondary amine (1.1 eq) and a base (e.g., K2CO3 or Et3N, 2.0 eq) to the solution.[4]

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC to observe the formation of the monosubstituted product.

-

Upon completion of the first substitution, a second, different nucleophile can be introduced, often requiring more forcing conditions (e.g., higher temperature) to displace the remaining chlorine atom.

-

The final product is then purified by column chromatography.

-

Causality in Experimental Design: The use of a base in the nucleophilic substitution step is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the nucleophile and render it unreactive. The choice of solvent is also important; polar aprotic solvents like acetonitrile and DMF are often preferred as they can solvate the ions formed during the reaction, thereby increasing the reaction rate.

Experimental Protocol: Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki coupling reaction is a powerful method for introducing aryl or heteroaryl substituents at the chloro-positions of the pyrimidine ring.

-

Reaction Setup:

-

In a microwave vial, combine the 2- or 4-chloro-6-(trifluoromethyl)pyrimidine derivative (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 (2.0 eq).

-

Add a mixture of dioxane and water as the solvent.[5]

-

-

Reaction Execution:

-

Seal the vial and heat the mixture in a microwave reactor at a temperature typically ranging from 100 to 150 °C for 15-60 minutes.

-

-

Workup and Purification:

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Rationale for Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for Suzuki couplings due to its commercial availability and effectiveness for a wide range of substrates. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

II. Biological Applications and Structure-Activity Relationships (SAR)

The 6-(trifluoromethyl)pyrimidine scaffold has emerged as a versatile platform for the development of a wide range of therapeutic agents. The trifluoromethyl group often plays a critical role in modulating the biological activity of these compounds.

Modulation of the Innate Immune System: TLR8 Antagonists

Toll-like receptor 8 (TLR8) is a key component of the innate immune system, and its overactivation is implicated in various autoimmune and inflammatory diseases.[5] Consequently, the development of TLR8 antagonists is a promising therapeutic strategy. Several studies have identified 6-(trifluoromethyl)pyrimidine derivatives as potent TLR8 antagonists.[5]

Structure-Activity Relationship Insights:

-

The 6-trifluoromethyl group has been shown to be an important structural element for potent TLR8 modulatory activity.[6]

-

Substitution at the 2- and 4-positions of the pyrimidine ring is crucial for optimizing potency and selectivity. For instance, the presence of a methylsulfonyl group or a para-hydroxy/hydroxymethyl-substituted benzylamine at the 2-position has been found to be essential for potent negative modulation of TLR8.[6]

Quantitative Data on TLR8 Antagonistic Activity:

| Compound ID | R2 Substituent | R4 Substituent | IC50 (µM)[5] |

| 14 | -NH-(CH2)2-Ph-4-OH | -NH-benzyl | 6.5 |

| 26 | -NH-(CH2)2-Ph-4-OH | 1H-pyrrol-2-yl | 8.7 |

Anticancer Activity: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 6-(trifluoromethyl)pyrimidine scaffold has been successfully employed in the design of potent kinase inhibitors.

Structure-Based Design of Kinase Inhibitors: Structure-based drug design (SBDD) has been instrumental in the development of pyrimidine-based kinase inhibitors.[7][8] By utilizing the three-dimensional structures of target kinases, medicinal chemists can design molecules that fit precisely into the ATP-binding pocket, leading to high potency and selectivity.

Example: PYK2 Inhibitors: A series of diaminopyrimidines featuring the 6-(trifluoromethyl)pyrimidine core have been developed as inhibitors of proline-rich tyrosine kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cancer progression.[9]

Antifungal and Antiviral Applications

Derivatives of 6-(trifluoromethyl)pyrimidine have also demonstrated significant potential as antifungal and antiviral agents.[7][10]

Antifungal Activity: Several studies have reported the synthesis of 6-(trifluoromethyl)pyrimidine derivatives with potent in vitro activity against a range of fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum.[10] The mechanism of action is often related to the disruption of essential fungal cellular processes.[11][12]

Antiviral Activity: The antiviral potential of this scaffold has been explored, with some derivatives showing promising activity against viruses like the tobacco mosaic virus (TMV).[7]

III. Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 6-(trifluoromethyl)pyrimidine derivatives, a battery of in vitro biological assays is employed. The following protocols provide a framework for evaluating their cytotoxic and target-specific activities.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., human hepatoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve of absorbance versus compound concentration.

Caption: Experimental workflow for the MTT assay.

Target-Specific Activity: TLR8 Reporter Assay

For compounds designed to modulate TLR8, a reporter gene assay is a common method to quantify their activity. This assay typically uses a cell line (e.g., HEK-Blue™ cells) that is engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[2][6]

Step-by-Step Protocol:

-

Cell Preparation: Culture HEK-Blue™ TLR8 cells according to the manufacturer's protocol.

-

Assay Plate Preparation: Prepare serial dilutions of the test compound in the growth medium.

-

Cell Stimulation: Add the cell suspension to the wells of a 96-well plate containing the compound dilutions, a vehicle control, and a known TLR8 agonist (e.g., R848) as a positive control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

SEAP Detection: Prepare the detection medium according to the manufacturer's protocol and add it to a new 96-well plate.

-

Supernatant Transfer: Transfer a small volume of the cell culture supernatant from the stimulation plate to the plate containing the detection medium.

-

Incubation and Measurement: Incubate at 37°C for 1-3 hours and then measure the optical density at 620 nm.

-

Data Analysis: Plot the normalized optical density values against the log of the antagonist concentration to determine the IC50.

IV. Conclusion and Future Perspectives

The 6-(trifluoromethyl)pyrimidine scaffold represents a highly privileged structural motif in medicinal chemistry, offering a unique combination of properties that are conducive to the development of potent and selective therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for accessing a wide range of derivatives, while the detailed biological evaluation protocols enable the thorough characterization of their therapeutic potential.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, including the use of novel catalysts and flow chemistry techniques.[17][18][19] Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds, aided by advanced computational methods and structural biology, will undoubtedly pave the way for the design of next-generation 6-(trifluoromethyl)pyrimidine-based drugs with enhanced efficacy and safety profiles.

V. References

-

Hu, Y., et al. (2018). Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure–activity relationships. ResearchGate.

-

BenchChem. (2025). Application Notes & Protocols: TLR8 Agonists for Cancer Immunotherapy. BenchChem.

-

The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. (n.d.).

-

BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem.

-

MTT Assay Protocol. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.

-

MTT Assay Protocol. (n.d.). Cilo-Biotech.

-

MTT assay protocol. (n.d.). Abcam.

-

MTT Cell Proliferation Assay. (n.d.). ATCC.

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

-

BenchChem. (2025). In Vitro Efficacy of Novel Heterocyclic Compounds Derived from Cyclohexanone Precursors: A Comparative Guide. BenchChem.

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science.

-

Promega Corporation. (n.d.). TLR Bioassay Technical Manual TM705.

-

A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed.

-

In vitro anticancer screening of synthesized compounds. (n.d.). ResearchGate.

-

Hammouda, M. M. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing.

-

Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed.

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). PubMed.

-

Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025). Refubium - Freie Universität Berlin.

-

A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024).

-

Is anybody having an exact protocol for in-vitro cytotoxicity and anticancer assay by using alamar blue assay? (2016). ResearchGate.

-

Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research.

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry - ACS Publications.

-

Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. (2002). PubMed.

-

BenchChem. (2025). A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. BenchChem.

-

Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024). Research and Reviews.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

-

Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species. (n.d.). IJRASET.

-

Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). (2021).

-

Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors. (2025).

-

Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. (2022).

-

Synthesis and SAR of[6][20][21]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

-

Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). MDPI.

-

Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025). Refubium - Freie Universität Berlin.

-

Antifungals and Drug Resistance. (n.d.). MDPI.

-

Supporting Information Structural Insights into the Binding of Natural Pyrimidine-Based Inhibitors of Class II Aminoacyl-tRNA Synthetases. (n.d.).

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.

-

Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). NIH.

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. rroij.com [rroij.com]

- 8. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijraset.com [ijraset.com]

- 12. mdpi.com [mdpi.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. atcc.org [atcc.org]

- 17. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]

- 19. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application of Piperazinylpyrimidine Derivatives as Kinase Inhibitors: A Technical Guide for Researchers

This guide provides a comprehensive overview of the application of piperazinylpyrimidine derivatives as kinase inhibitors, designed for researchers, scientists, and drug development professionals. The content is structured to offer not just protocols, but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the topic.

Introduction: The Promise of Piperazinylpyrimidine Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the adenine ring of ATP, the natural substrate for kinases. This allows pyrimidine-based compounds to act as competitive inhibitors in the ATP-binding pocket of these enzymes.[2][3]

The incorporation of a piperazine moiety into the pyrimidine core has proven to be a particularly fruitful strategy in the development of potent and selective kinase inhibitors. The piperazine ring can be readily functionalized, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[1][4] This guide will delve into the practical aspects of working with these promising compounds, from their synthesis and characterization to their biological evaluation as kinase inhibitors.

PART 1: Synthesis and Characterization of Piperazinylpyrimidine Derivatives

The synthesis of piperazinylpyrimidine derivatives typically involves a multi-step process. The following is a representative protocol for the synthesis of a generic piperazinylpyrimidine derivative, which can be adapted based on the desired final compound.

Protocol 1: Synthesis of a Representative Piperazinylpyrimidine Derivative

This protocol outlines a general synthetic scheme for the preparation of a 2,4-disubstituted piperazinylpyrimidine.

Step 1: Synthesis of 2,4-dichloropyrimidine

The starting material for many pyrimidine-based inhibitors is a di- or tri-chlorinated pyrimidine.

-

Reagents and Materials:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, carefully add uracil to an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Attach a reflux condenser and heat the mixture at reflux for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

-

The product, 2,4-dichloropyrimidine, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Monosubstitution with a Piperazine Derivative

The first nucleophilic aromatic substitution (SNAr) reaction introduces the piperazine moiety.

-

Reagents and Materials:

-

2,4-dichloropyrimidine

-

Substituted piperazine (e.g., N-Boc-piperazine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Magnetic stirrer

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in the anhydrous solvent under a nitrogen atmosphere.

-

Add the substituted piperazine (1 equivalent) to the solution.

-

Add the base (TEA or DIPEA, 1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Step 3: Second Nucleophilic Aromatic Substitution

The second SNAr reaction introduces the second substituent.

-

Reagents and Materials:

-

Monosubstituted piperazinylpyrimidine from Step 2

-

Amine or other nucleophile

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dimethylformamide (DMF), Dioxane)

-

-

Procedure:

-

Dissolve the monosubstituted piperazinylpyrimidine in the solvent.

-

Add the amine or other nucleophile (1.1 equivalents) and the base (2 equivalents).

-

Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Step 4: Deprotection (if necessary)

If a protecting group like Boc was used on the piperazine, it needs to be removed.

-

Reagents and Materials:

-

Boc-protected piperazinylpyrimidine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

DCM

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

The final deprotected product is often obtained as a salt and can be used directly or neutralized.

-

Characterization of Synthesized Compounds

The identity, purity, and structure of the synthesized piperazinylpyrimidine derivatives must be confirmed using various analytical techniques.

| Technique | Purpose | Expected Observations for a Piperazinylpyrimidine Derivative |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the desired product. | Characteristic peaks for the pyrimidine ring protons, piperazine protons, and any substituents. The chemical shifts and coupling constants will be specific to the final structure. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the compound. | A molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the synthesized derivative. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity (typically >95%). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C=N and C-N bonds in the pyrimidine and piperazine rings, as well as bands corresponding to other functional groups in the molecule. |

PART 2: In Vitro Biological Evaluation

Once synthesized and characterized, the piperazinylpyrimidine derivatives are evaluated for their biological activity. The following protocols are standard methods used to assess their potential as kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[5]

-

Materials:

-

Purified recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test piperazinylpyrimidine derivative (serially diluted in DMSO)

-

Positive control inhibitor (known inhibitor of the target kinase)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Luminometer

-

-

Procedure:

-

Prepare Kinase Reaction Buffer: Prepare the appropriate kinase reaction buffer as recommended by the kinase manufacturer.

-

Compound Dilution: Prepare a serial dilution of the piperazinylpyrimidine derivative in DMSO. Then, dilute the compounds to the final desired concentration in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%).

-

Kinase Reaction:

-

To each well of the plate, add the kinase reaction buffer.

-

Add the serially diluted test compound or controls (DMSO for negative control, positive control inhibitor).

-

Add the substrate to all wells.

-

Initiate the reaction by adding a mixture of the kinase and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC₅₀ determination.

-

Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP-Glo™ Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 3: Cell-Based Assay - Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a common first-pass assay to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[6]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Piperazinylpyrimidine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well clear flat-bottom plates

-

CO₂ incubator

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a CO₂ incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, treat the cells with various concentrations of the piperazinylpyrimidine derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value from the dose-response curve.

-

Caption: Workflow for a cell viability (MTT) assay.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.[6]

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with the piperazinylpyrimidine derivative at the desired concentration for a specific time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples immediately by flow cytometry.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

PART 3: Troubleshooting and Key Considerations

Synthesis and Characterization

-

Low Yields: Optimize reaction conditions such as temperature, reaction time, and choice of base and solvent. Ensure all reagents are anhydrous where required.

-

Purification Challenges: If purification by column chromatography is difficult, consider alternative methods like preparative HPLC or recrystallization.

-

Inconsistent Analytical Data: Ensure the sample is pure before analysis. If NMR spectra are complex, consider 2D NMR techniques for structural confirmation.

Biological Assays

-

Inconsistent IC₅₀ Values: Ensure consistent cell passage number, seeding density, and incubation times. Check for compound solubility issues; precipitation will lead to inaccurate concentrations.[7]

-

High Background in Kinase Assays: Optimize the concentration of kinase and ATP to ensure the assay is in the linear range.

-

Off-Target Effects: The pyrimidine scaffold can bind to multiple kinases. To confirm on-target activity, use a structurally different inhibitor for the same target or perform a rescue experiment with a resistant mutant of the target kinase. Kinome-wide profiling is also recommended to assess selectivity.[8][9][10]

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

Piperazinylpyrimidine derivatives represent a highly promising class of kinase inhibitors with significant potential for the development of targeted therapies. Their synthetic tractability allows for extensive structure-activity relationship studies to optimize their potency and selectivity. This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of these compounds. By following these detailed protocols and considering the key troubleshooting points, researchers can effectively explore the therapeutic potential of this important class of molecules.

References

- 1. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Evaluation of Pyrimidine-Based Antiviral Agents

Introduction: The Enduring Promise of Pyrimidine Analogs in Antiviral Therapy